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molecular formula C14H11NO B1317822 2-Phenyl-1-benzofuran-5-amine CAS No. 77084-15-2

2-Phenyl-1-benzofuran-5-amine

Cat. No. B1317822
M. Wt: 209.24 g/mol
InChI Key: BDGHGQICSWOMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674809B2

Procedure details

Triethylamine (63.4 ml, 0.455 mol) is added to 2-hydroxy-5-nitrobenzylphsophonium bromide (50 g, 0.101 mol) in refluxing toluene (600 ml), followed by addition of benzoyl chloride (16.2 ml, 0.140 mol) in toluene (50 ml). The mixture is refluxed for 3 hours, cooled and stirred at room temperature for 2 hours. The resulting mixture is concentrated and the product is recrystallized from 2/1 isopropyl ether/hexane, and the 2-phenyl-5-nitrobenzofuran is filtered off. This product is hydrogenated in THF (300 ml) and methanol (150 ml), with Pd/C (10%; 3.2 g). The catalyst is filtered off and the filtrate is concentrated. The residue is taken up in isopropanol/MeOH/HCl, and the hydrochloride is precipitated. It is suspended in 1M NaOH and extracted with ethyl acetate. The extracts are washed with water and concentrated. The solid is recrystallized from isopropyl ether. Yield: 9.8 g (32%); Elem. anal. C14H11NO; theory C, 80.36; H, 5.30; N, 6.70. found C, 79.78; H, 5.16; N, 6.87. IR (KBr): 3400, 3325, 1595, 1465 cm−1.
Quantity
63.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-hydroxy-5-nitrobenzylphsophonium bromide
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[C:9]1([C:8]2[O:15][C:10]3[CH:11]=[CH:7][C:6]([NH2:3])=[CH:14][C:9]=3[CH:8]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
63.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
2-hydroxy-5-nitrobenzylphsophonium bromide
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
16.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the product is recrystallized from 2/1 isopropyl ether/hexane
FILTRATION
Type
FILTRATION
Details
the 2-phenyl-5-nitrobenzofuran is filtered off
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the hydrochloride is precipitated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts are washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC2=C(C1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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